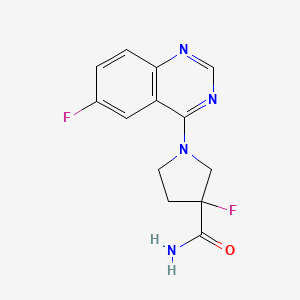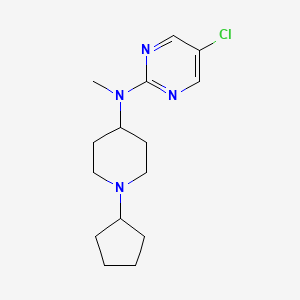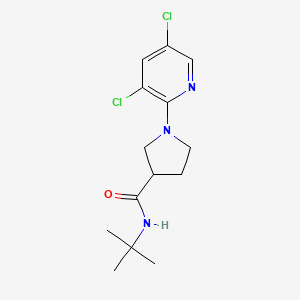![molecular formula C20H30N2O3S B12230290 2-(3,4-Dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12230290.png)
2-(3,4-Dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities. The presence of the 3,4-dimethoxyphenyl group and the thian-4-yl group in the structure adds to its potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles. For example, the reaction of a diamine with a dihalide under basic conditions can form the diazepane ring.
Attachment of the Thian-4-yl Group: This step might involve nucleophilic substitution reactions. For instance, the reaction of a thian-4-yl halide with the diazepane ring can introduce the thian-4-yl group.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be done through Friedel-Crafts acylation or similar reactions. For example, the reaction of 3,4-dimethoxybenzoyl chloride with the diazepane-thian-4-yl intermediate can introduce the 3,4-dimethoxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups. For example, the oxidation of the methoxy groups can form the corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group. For instance, the reduction of the carbonyl group can form the corresponding alcohol.
Substitution: The diazepane ring and the phenyl group might participate in various substitution reactions. For example, the substitution of the thian-4-yl group with other nucleoph
Properties
Molecular Formula |
C20H30N2O3S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C20H30N2O3S/c1-24-18-5-4-16(14-19(18)25-2)15-20(23)22-9-3-8-21(10-11-22)17-6-12-26-13-7-17/h4-5,14,17H,3,6-13,15H2,1-2H3 |
InChI Key |
KAQLTIHSIHEPMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12230207.png)

![N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12230235.png)
![4-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12230239.png)

![1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B12230252.png)
![2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B12230265.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(propan-2-yloxy)pyridine-3-carboxamide](/img/structure/B12230270.png)
![4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12230279.png)
![1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B12230297.png)
![N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B12230303.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12230311.png)
![1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12230317.png)

